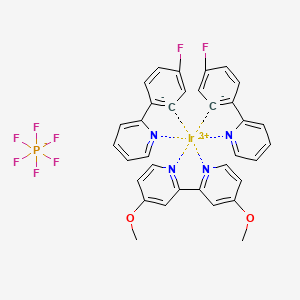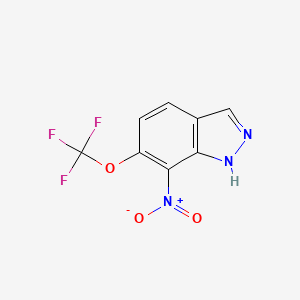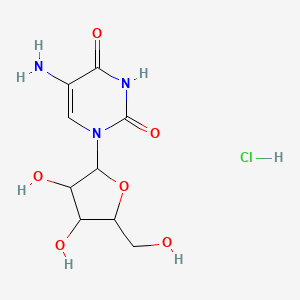
5-Aminouridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminouridine hydrochloride is a novel nucleoside compound with the empirical formula C9H13N3O6 · HCl and a molecular weight of 295.68 g/mol . It is known for its inhibitory effects on RNA polymerase and has shown activity against cancer cells and viral infections such as HIV and hepatitis B . This compound is also used as a building block for monophosphate or diphosphate analogs, which are important components in the synthesis of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions
5-Aminouridine hydrochloride is synthesized by reacting uracil with ammonia and hydrogen chloride . The reaction typically involves the following steps:
- The resulting compound is then reacted with hydrogen chloride to form the hydrochloride salt.
Uracil: is treated with to introduce the amino group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of uracil.
Ammoniation: to introduce the amino group.
Hydrochlorination: to form the hydrochloride salt.
Purification: to achieve high purity with low impurity levels.
化学反应分析
Types of Reactions
5-Aminouridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted uridine derivatives with different functional groups.
科学研究应用
5-Aminouridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Inhibits RNA polymerase, making it useful in studying transcription processes.
Medicine: Shows activity against cancer cells and viral infections such as HIV and hepatitis B.
Industry: Used in the production of DNA and RNA synthesis components.
作用机制
The mechanism of action of 5-Aminouridine hydrochloride involves its inhibition of RNA polymerase . The compound binds to the enzyme, preventing the transcription of RNA from DNA templates. This inhibition disrupts the synthesis of essential proteins, leading to the death of cancer cells and the inhibition of viral replication . The molecular targets include the active site of RNA polymerase and other associated transcription factors .
相似化合物的比较
Similar Compounds
5-Hydroxyuridine: Another nucleoside analog that inhibits RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness
5-Aminouridine hydrochloride is unique due to its specific inhibition of RNA polymerase and its broad-spectrum activity against cancer cells and viral infections . Unlike other nucleoside analogs, it exerts its effects primarily after conversion to phosphorylated derivatives .
属性
分子式 |
C9H14ClN3O6 |
|---|---|
分子量 |
295.68 g/mol |
IUPAC 名称 |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |
InChI 键 |
FPVJCMJKVVJWAA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
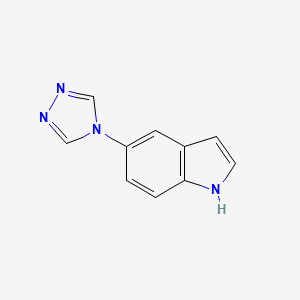
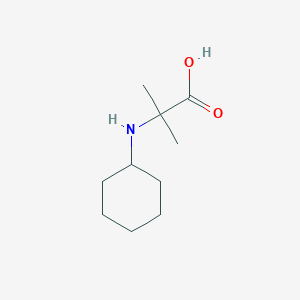
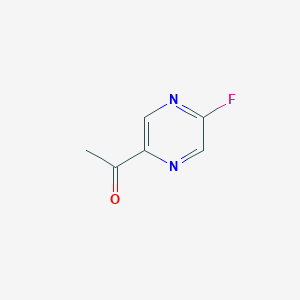
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
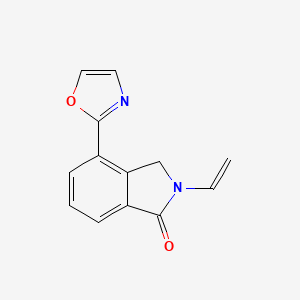
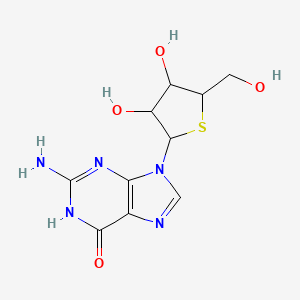
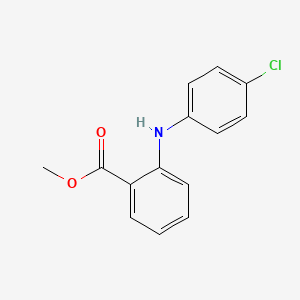
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
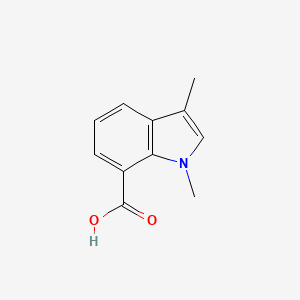
![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)

